

Commercial Sources and Purity of DSPC: A Technical Guide

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Compound of Interest

Compound Name: 18:0 DAP
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Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid integral to the formulation of advanced drug delivery systems, including liposomes and lipid nanoparticles (LNPs). Its high phase transition temperature (approximately 55°C) and chemical stability contribute to the formation of rigid, stable lipid bilayers.[1][2] These characteristics are crucial for improving the encapsulation efficiency and controlling the release of therapeutic agents. The use of high-purity DSPC is essential to ensure the safety, efficacy, and batch-to-batch consistency of parenteral drug products.[1] This guide provides a comprehensive overview of commercial sources for DSPC, typical purity levels, and the analytical methodologies used to determine its purity.

Commercial Suppliers and Purity Specifications

The selection of a DSPC supplier is a critical step in drug development, with purity being a primary consideration. High-purity DSPC is vital for the successful formulation of lipid-based drug delivery systems. The following table summarizes commercially available DSPC from various suppliers and their stated purity levels. It is important to note that while some suppliers provide a general purity specification, batch-specific data can be found on the Certificate of Analysis (CoA).

Supplier	Product Name/Number	Purity Specification	Analytical Method(s) Cited
CordenPharma	DSPC (LP-R4-076)	≥99%	HPTLC
Tocris Bioscience	DSPC	≥95%	HPLC
Abcam	1,2-Distearoyl-sn-glycero-3-phosphorylcholine (ab143958)	>98%	Not specified
Cayman Chemical	1,2-Distearoyl-sn-glycero-3-PC	Not specified	Not specified
Nippon Fine Chemical	DSPC	High Purity	Not specified
SINOPEG	1,2-Distearoyl-sn-glycero-3-phosphocholine[DSP C]	Not specified	Not specified
Blue Tiger Scientific	1,2-Distearoyl-sn-glycero-3-phosphocholine	High Purity	Not specified
Bachem (via Fisher Scientific)	1,2-Distearoyl-sn-glycero-3-phosphocholine (4005619.0250)	Not specified	Not specified

Experimental Protocols for Purity Determination

Ensuring the purity of DSPC is critical for its application in pharmaceutical formulations. A combination of analytical techniques is often employed to fully characterize the lipid and quantify any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of DSPC. When coupled with detectors like Evaporative Light Scattering Detector

(ELSD) or Charged Aerosol Detector (CAD), it can effectively separate and quantify individual lipid components.^[3]

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For lipids like DSPC, which lack a strong UV chromophore, ELSD or CAD are preferred detectors as they are nearly universal in their detection capabilities.

Experimental Protocol: HPLC-ELSD/CAD for DSPC Purity

- Sample Preparation:
 - Accurately weigh and dissolve a known amount of the DSPC sample in a suitable organic solvent, such as a mixture of chloroform and methanol.
 - Further dilute the sample with the mobile phase to an appropriate concentration for injection.
- Chromatographic Conditions:
 - Column: A reverse-phase column, such as a C18 or a Phenyl-Hexyl column, is typically used.^[3]
 - Mobile Phase: A gradient elution is commonly employed using a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous phase, often containing an acid modifier like formic acid or trifluoroacetic acid.^{[3][4]}
 - Flow Rate: A typical flow rate is 1.0 mL/min.^[4]
 - Column Temperature: The column is often heated to a controlled temperature, for instance, 40°C, to ensure reproducible retention times.^[4]
 - Injection Volume: A small volume, typically 5-20 µL, of the prepared sample is injected.^[4]
- Detection:
 - The column eluent is directed to an ELSD or CAD.

- In an ELSD, the mobile phase is nebulized and evaporated, leaving behind the non-volatile analyte particles which scatter a light beam. The degree of light scattering is proportional to the amount of analyte.
- In a CAD, the nebulized analyte particles are charged, and the total charge is measured, which is also proportional to the analyte mass.
- Data Analysis:
 - The purity of the DSPC is determined by calculating the area of the main DSPC peak as a percentage of the total area of all detected peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both purity assessment and impurity identification.

Principle: As compounds elute from the LC column, they are ionized and introduced into the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the parent compound and any impurities.

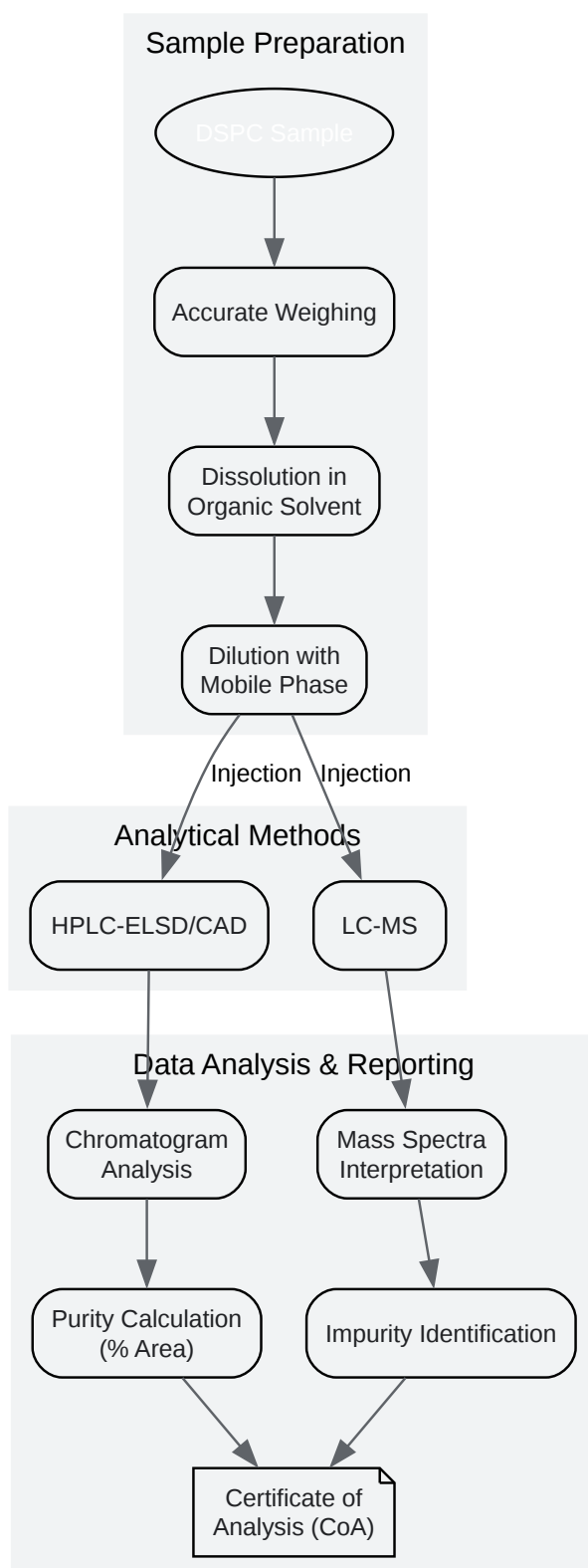
Experimental Protocol: LC-MS for DSPC Analysis

- Sample Preparation:
 - Prepare the DSPC sample as described for HPLC analysis. Individual lipid standards are often used for method development and confirmation.[\[5\]](#)
- LC Conditions:
 - The LC conditions are similar to those used for HPLC-ELSD/CAD. A reverse-phase column and a gradient elution with organic solvents and a modified aqueous phase are standard.
- MS Conditions:

- Ionization Source: Electrospray ionization (ESI) is a common "soft" ionization technique used for phospholipids as it minimizes fragmentation and preserves the molecular ion.[6]
- Mass Analyzer: Various mass analyzers can be used, including time-of-flight (TOF) for accurate mass measurements or ion traps.
- Acquisition Mode: Data can be acquired in full scan mode to detect all ions within a specified m/z range. Tandem MS (MS/MS) can be used to fragment specific ions to aid in structural elucidation of impurities.[6]
- Data Analysis:
 - The purity is assessed by the relative abundance of the DSPC molecular ion compared to other detected ions.
 - Accurate mass measurements from high-resolution mass spectrometry can help in the identification of unknown impurities by providing information about their elemental composition.

Experimental Workflow for DSPC Purity Analysis

The following diagram illustrates a typical workflow for the analysis of DSPC purity, from sample preparation to data analysis and reporting.



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Caption: Workflow for DSPC Purity Analysis.

Conclusion

The commercial availability of high-purity DSPC is crucial for the advancement of lipid-based drug delivery systems. A thorough understanding of the analytical techniques used to assess purity, such as HPLC with ELSD or CAD and LC-MS, is essential for researchers and drug development professionals. By employing rigorous analytical methods and carefully selecting suppliers, the quality and consistency of DSPC-containing formulations can be ensured, ultimately contributing to the development of safe and effective therapeutics.

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